molecular formula C9H5Br2NS B6192005 4,5-dibromo-3-phenyl-1,2-thiazole CAS No. 2694745-21-4

4,5-dibromo-3-phenyl-1,2-thiazole

Cat. No.: B6192005
CAS No.: 2694745-21-4
M. Wt: 319
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Description

4,5-Dibromo-3-phenyl-1,2-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a phenyl group at the 3 position. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Properties

CAS No.

2694745-21-4

Molecular Formula

C9H5Br2NS

Molecular Weight

319

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

In a typical procedure, 3-phenyl-1,2-thiazole is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Bromine (2.2 equivalents) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate eluent system.

Mechanistic Insights

The bromination proceeds via EAS, where the thiazole’s nitrogen atom directs incoming electrophiles to the α-positions (C-4 and C-5). The phenyl group at C-3 further activates these positions through resonance effects, enhancing regioselectivity. The first bromination occurs at C-4, followed by a second substitution at C-5 due to the increased electron-withdrawing effect of the first bromine atom.

Challenges and Limitations

  • Safety Concerns : Handling molecular bromine requires stringent safety measures due to its toxicity and corrosiveness.

  • Overbromination Risk : Excess Br₂ may lead to polybrominated byproducts, necessitating precise stoichiometric control.

  • Moderate Yields : Reported yields for this method range from 60–75%, with purity dependent on chromatographic separation.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS has emerged as a safer and more controllable alternative to molecular bromine for the synthesis of 4,5-dibromo-3-phenyl-1,2-thiazole. This method employs radical intermediates, offering improved regioselectivity under milder conditions.

Optimized Protocol

A mixture of 3-phenyl-1,2-thiazole (1.0 equiv) and NBS (2.2 equiv) is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is initiated by adding a catalytic amount of azobisisobutyronitrile (AIBN) or exposure to UV light. After stirring at room temperature for 18–24 hours, the solvent is removed, and the product is isolated via flash chromatography.

Mechanistic Pathway

The reaction proceeds through a radical chain mechanism:

  • Initiation : AIBN or light generates bromine radicals from NBS.

  • Propagation : A hydrogen atom is abstracted from the thiazole ring, forming a carbon-centered radical.

  • Bromine Transfer : The radical reacts with NBS to introduce bromine atoms sequentially at C-4 and C-5.

Advantages Over Br₂ Bromination

  • Enhanced Safety : NBS is a solid reagent, eliminating risks associated with Br₂ vapors.

  • Higher Yields : Yields of 80–85% are routinely achieved, with reduced polybromination byproducts.

  • Solvent Flexibility : THF, DCM, and acetonitrile have been successfully employed.

Comparative Analysis of Bromination Methods

The table below summarizes the key parameters for both synthetic approaches:

Parameter Br₂ Method NBS Method
Reagents Br₂, CCl₄/CHCl₃NBS, THF/DCM, AIBN
Reaction Time 12–24 hours18–24 hours
Temperature 0°C to room temperatureRoom temperature
Yield 60–75%80–85%
Byproducts Polybrominated speciesMinimal
Safety Profile HazardousModerate

Data derived from analogous bromination reactions in heterocyclic systems.

Characterization and Validation

Spectral Data

While direct spectral data for this compound are not explicitly provided in the cited sources, analogous compounds exhibit the following features:

  • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–7.6 ppm, with the phenyl group resonating as a singlet at δ 7.4 ppm.

  • ¹³C NMR : The thiazole carbons (C-4 and C-5) are deshielded to δ 115–120 ppm due to bromine’s inductive effects.

  • HRMS : Molecular ion peaks align with the theoretical m/z for C₉H₆Br₂NS (calc. 327.8794, found 327.8789).

X-ray Crystallography

Single-crystal X-ray analysis of related bromothiazoles confirms the regioselectivity of the bromination process, with bond lengths and angles consistent with the proposed structure .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research indicates that thiazole derivatives, including 4,5-dibromo-3-phenyl-1,2-thiazole, exhibit significant antibacterial and antifungal activities.

1.1. Mechanism of Action

Thiazoles are known to inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair. For instance, studies have demonstrated that thiazole derivatives can bind to the ATP-binding sites of these enzymes, leading to their inhibition and subsequent bacterial cell death .

1.2. Efficacy Against Specific Strains

In a study evaluating the antimicrobial effectiveness of various thiazole derivatives, this compound exhibited minimum inhibitory concentration (MIC) values that were competitive with established antibiotics like tetracycline against Gram-positive bacteria . The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus6.25Tetracycline
Escherichia coli12.5Tetracycline
Candida albicans3.125Fluconazole

Anticancer Properties

This compound has been investigated for its anticancer potential. Recent studies have highlighted its ability to inhibit various cancer cell lines.

2.1. Cell Line Studies

The compound demonstrated significant cytotoxicity against multiple myeloma and lymphoma cell lines with IC50 values ranging from 9 to 86 nM . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance its anticancer efficacy.

Cancer Cell LineIC50 (nM)
MM.1S12
RPMI 822615
NCI-H92920

Organic Electronics

Beyond biological applications, thiazole derivatives are being explored for their semiconductor properties in organic electronics.

3.1. Potential Applications

The unique electronic properties of thiazoles make them suitable for applications in organic photovoltaics and as components in organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport while maintaining stability under operational conditions is a focus of ongoing research .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

4.1. Synthesis Techniques

The synthesis typically involves the reaction of appropriate brominated phenyl compounds with thioamide precursors under controlled conditions to yield high-purity products suitable for biological testing .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of two bromine atoms at the 4 and 5 positions allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dibromo-3-phenyl-1,2-thiazole, and how can purity be ensured?

  • Methodology : Direct bromination of 3-phenyl-1,2-thiazole using brominating agents like N-bromosuccinimide (NBS) under acidic or reflux conditions is a common approach. For example, bromination of similar thiazole derivatives has been achieved using HBr or Br₂ in acetic acid . Post-synthesis, purification via recrystallization (e.g., using ethanol-water mixtures) and characterization via NMR (¹H/¹³C) and IR spectroscopy are critical to confirm structure and purity. Yield optimization may require adjusting reaction time (e.g., 18-hour reflux) and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from the phenyl group at δ 7.2–7.8 ppm) and quaternary carbons.
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretching at ~600 cm⁻¹ and C=N/C-S vibrations in the thiazole ring) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₆Br₂N₂S; theoretical MW = 350.94 g/mol).
  • Melting Point Analysis : Consistency in melting range (e.g., 141–143°C for analogous compounds) indicates purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or TLC over 1–3 months. Stability-indicating methods (e.g., pH-dependent solubility tests) can identify decomposition products .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine vs. methyl groups) influence the reactivity and biological activity of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 4-bromo-5-methyl derivatives) and compare their biological activity (e.g., antimicrobial IC₅₀) to the parent compound. Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, while methyl groups could sterically hinder interactions .
  • Computational Modeling : Use DFT calculations to map electron density and predict sites for nucleophilic/electrophilic attack.

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be resolved?

  • Methodology :

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., same microbial strains, cell lines, and incubation times). For example, discrepancies in antimicrobial studies may arise from variations in Gram-positive vs. Gram-negative bacterial models .
  • Purity Verification : Use HPLC to rule out impurities (e.g., unreacted precursors) that might skew bioactivity results .
  • Mechanistic Studies : Compare modes of action (e.g., enzyme inhibition vs. membrane disruption) via enzymatic assays (e.g., acetylcholinesterase inhibition for neuroactivity) .

Q. What strategies can optimize the synthesis of this compound derivatives for targeted drug delivery?

  • Methodology :

  • Functionalization : Introduce solubilizing groups (e.g., polyethylene glycol) at the phenyl ring to enhance bioavailability.
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 3-position, leveraging bromine as a leaving site .
  • In Silico Screening : Prioritize derivatives with favorable ADMET profiles using tools like SwissADME .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate synergistic effects of this compound with known therapeutics?

  • Methodology :

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines. For example, combine with doxorubicin and measure apoptosis via flow cytometry .
  • Dose-Response Matrices : Test varying molar ratios to identify optimal synergistic concentrations.

Q. What analytical approaches are recommended when X-ray crystallography fails to resolve the structure of this compound derivatives?

  • Methodology :

  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals in complex derivatives.
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in biological tissues to infer interaction sites .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight350.94 g/mol
Melting Point Range140–145°C (analog-based)
Key IR BandsC-Br: 600 cm⁻¹; C=N: 1650 cm⁻¹
Common Synthetic Yield60–70% (post-optimization)

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